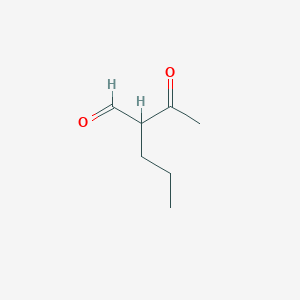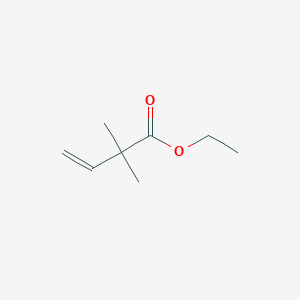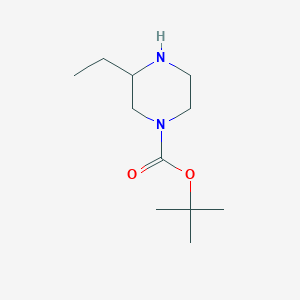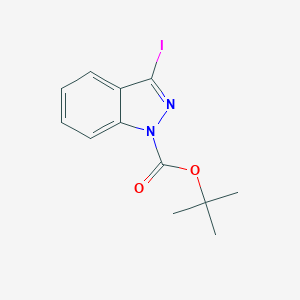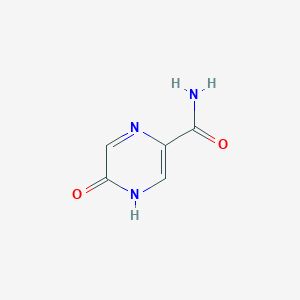
5-Hydroxypyrazinamide
Vue d'ensemble
Description
5-Hydroxypyrazinamide is a metabolite of the tuberculostatic agent pyrazinamide, which has been identified after in vitro incubation of the drug with rat liver preparations. The structure of this new metabolite was elucidated by gas-liquid chromatography (GLC) analysis and mass spectrometry (MS) after isolation by thin-layer chromatography (TLC). The formation of 5-hydroxypyrazinamide is mediated by soluble xanthine oxidase and represents an alternative pathway for pyrazinamide detoxification by the liver cell .
Synthesis Analysis
The synthesis of pyrazine derivatives, which are structurally related to 5-hydroxypyrazinamide, has been explored in various studies. For instance, 5-hydroxypyrazine-2-carboxylic acid, a building block for antituberculous agents, was prepared by whole-cell biotransformation from 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This process achieved a high product concentration and an optimized total yield of 80% . Another related compound, 5-amino-1-hydroxyethylpyrazole, was synthesized from 2-chloroethanol and hydrazine hydrate with an overall yield of 40% . These studies demonstrate the potential for synthesizing pyrazine derivatives through various chemical and biological methods.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives has been extensively studied. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles was determined by X-ray analysis, revealing the impact of substituents on crystal packing and the presence of intramolecular hydrogen bonds . Similarly, the tautomeric form of 3(5)-ethoxycarbonyl-5(3)-hydroxypyrazole in the solid state was identified as 5-ethoxycarbonyl-3-hydroxypyrazole, with dimers formed through O-H...N hydrogen bonds . These studies provide insights into the structural characteristics of pyrazine derivatives, which are relevant for understanding the properties of 5-hydroxypyrazinamide.
Chemical Reactions Analysis
The reactivity of pyrazine derivatives has been explored in various contexts. For instance, 5-amino-4-hydroxyiminopyrazoles were synthesized by reacting 5-aminopyrazoles with ethyl nitrite or sodium nitrite, demonstrating the versatility of pyrazine derivatives in chemical reactions . Additionally, 1-acyl-5-hydroxypyrazolidines were shown to readily exchange their hydroxyl group with primary amines or alcohols to form 5-amino or 5-alkoxypyrazolidines, indicating the potential for substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the solubility and melting points of these compounds . The synthesis methods also impact the purity and yield of the compounds, which are important for their practical applications . The biotransformation of pyrazinamide to 5-hydroxypyrazinamide by xanthine oxidase suggests that enzymatic processes can play a role in the detoxification and metabolism of pyrazine derivatives .
Applications De Recherche Scientifique
Metabolite Identification and Biotransformation
5-Hydroxypyrazinamide has been identified as a metabolite of the tuberculostatic agent pyrazinamide, formed during in vitro incubation with rat liver preparations. Its formation is mediated by soluble Xanthine oxidase, representing an alternative pathway for pyrazinamide detoxification by liver cells (Pitre et al., 1981).
Synthesis and Bioconversion
The synthesis of 5-Hydroxypyrazine-2-carboxylic acid, a versatile building block for new antituberculous agents, involves the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This process, which includes the formation of 5-hydroxypyrazinamide, has been optimized for high product concentration and yield (Wieser et al., 1997).
Pharmacokinetic Studies
The determination of pyrazinamide and its metabolites, including 5-hydroxypyrazinamide, in plasma and urine is crucial for pharmacokinetic studies. Methods involving chromatography have been developed for this purpose, enabling detailed study of drug pharmacokinetics, especially in patients with impaired kidney function (Lacroix et al., 1987).
Insights into Metabolic Pathways
Research has shown that xylitol infusion in subjects who ingested pyrazinamide led to an increase in plasma concentrations of uric acid, hypoxanthine, and xanthine, and a decrease in plasma concentration and urinary excretion of 5-hydroxypyrazinamide. This suggests that xylitol affects the metabolism of 5-hydroxypyrazinamide (Yamamoto et al., 1995).
Metabolism in Xanthine Oxidase Deficiency
A study on hereditary xanthine oxidase deficiency revealed that patients could metabolize pyrazinamide into 5-hydroxypyrazinamide, indicating that other oxidases might also be involved in this metabolic pathway (Yamamoto et al., 1989).
Mécanisme D'action
The mechanism of action for pyrazinamide, the parent compound of 5-Hydroxypyrazinamide, involves its conversion to the active form pyrazinoic acid by the enzyme pyrazinamidase within Mycobacterium tuberculosis . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulates intracellularly . The specific mechanism of action for 5-Hydroxypyrazinamide is not detailed in the available literature.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-8-4(9)2-7-3/h1-2H,(H2,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENWQEOTDAQROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160973 | |
| Record name | 5-Hydroxypyrazinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxypyrazinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxypyrazinamide | |
CAS RN |
13924-96-4 | |
| Record name | 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13924-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxypyrazinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxypyrazinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxypyrazinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 5-hydroxypyrazinamide and how is it formed?
A1: 5-hydroxypyrazinamide (5-HOPZA) is a metabolite of pyrazinamide (PZA), a first-line drug used in the treatment of tuberculosis [, ]. It is formed through the direct hydroxylation of PZA, a process that represents an alternative pathway in the oxidation of PZA []. Research suggests that this metabolic pathway is significant in both humans and rats [].
Q2: What enzymes are involved in the metabolism of pyrazinamide to 5-hydroxypyrazinamide?
A2: While the exact enzymes responsible for converting PZA to 5-HOPZA are not fully elucidated in the provided research, evidence suggests a potential role for xanthine oxidase. Studies have demonstrated that xanthine oxidase from human liver can convert PZA into 5-HOPZA in vitro []. Additionally, research on individuals with xanthinuria, a genetic deficiency of xanthine oxidase, has shown varying abilities to metabolize PZA into 5-HOPZA, suggesting the potential involvement of other enzymes or variant forms of xanthine oxidase [, , ].
Q3: How is 5-hydroxypyrazinamide eliminated from the body?
A3: 5-HOPZA, along with other PZA metabolites, is primarily excreted in the urine []. Studies in rats showed that within the first 6 hours after PZA administration, 11.6% of the dose was recovered as 5-HOPZA in the urine [].
Q4: Are there individual factors that influence the metabolism of pyrazinamide and its metabolite 5-hydroxypyrazinamide?
A4: Yes, research indicates that factors such as sex and concurrent medications can influence the pharmacokinetics of PZA and its metabolites. For instance, studies in patients co-infected with tuberculosis and HIV revealed that females exhibited a near 50% higher relative bioavailability of PZA compared to males []. Additionally, the use of efavirenz-based HIV therapy was associated with lower distribution volumes of PZA and its metabolites, including 5-HOPZA [].
Q5: Does xylitol intake affect the levels of 5-hydroxypyrazinamide?
A5: Yes, xylitol administration has been shown to decrease both the plasma concentration and urinary excretion of 5-HOPZA in subjects who were given PZA []. This effect is thought to be due to the xylitol-induced increase in cytosolic NADH, which inhibits xanthine dehydrogenase activity in the liver and small intestine, potentially impacting the conversion of PZA to 5-HOPZA [].
Q6: Can urine metabolomics be used to study pyrazinamide metabolism?
A6: Yes, gas chromatography-time of flight-mass spectrometry (GC-TOF-MS) based untargeted urine metabolomics has proven useful in studying the metabolism of PZA and its metabolites, including 5-HOPZA []. This technique allows for the identification and quantification of PZA, its metabolites, and other metabolic products in urine samples, providing insights into the metabolic phenotype of individuals undergoing PZA treatment [].
Q7: Are there any analytical methods for measuring 5-hydroxypyrazinamide levels?
A7: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to determine the plasma concentrations of PZA and its metabolites, including 5-HOPZA []. This highly sensitive and specific analytical technique enables researchers to accurately measure and monitor the levels of these compounds in biological samples [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



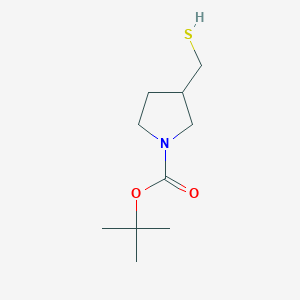
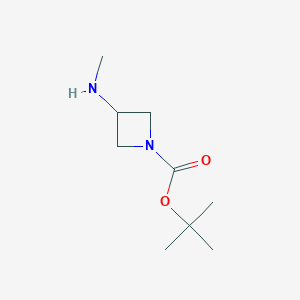
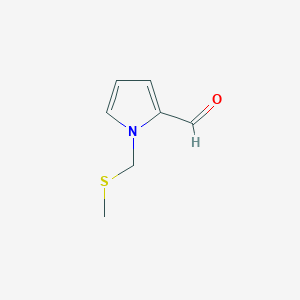
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
